PARP-1 vs PARP-2 Selectivity: The 4,4-Difluorocyclohexyl Substituent Enables 150-Fold Discrimination Not Observed with Non-Fluorinated Analogs
In the NMS-P118 series, the compound incorporating the 4-(4,4-difluorocyclohexyl)piperidine fragment demonstrates a PARP-1 Kd of 0.009 µM versus PARP-2 Kd of 1.39 µM, a 150-fold selectivity for PARP-1. This selectivity is structurally attributed to the 4,4-difluorocyclohexyl group triggering a rearrangement of α-helix 5 specifically in PARP-2, moving it away from the active site. This mechanism is absent in non-fluorinated cyclohexyl analogs, which lack the capacity to induce this differential conformational change [1].
| Evidence Dimension | PARP-1 vs PARP-2 binding selectivity |
|---|---|
| Target Compound Data | PARP-1 Kd = 0.009 µM; PARP-2 Kd = 1.39 µM; Selectivity ratio = 154-fold |
| Comparator Or Baseline | Non-fluorinated cyclohexyl analogs do not exhibit this differential α-helix 5 rearrangement; no PARP-1 selective inhibition documented |
| Quantified Difference | 150-fold selectivity window (vs. non-selective inhibition for non-fluorinated analogs) |
| Conditions | Binding affinity determined by SPR; co-crystal structures resolved for both PARP-1 (PDB 5A00) and PARP-2 (PDB 4ZZX) catalytic domains |
Why This Matters
This selectivity window is critical for mitigating PARP-2-related toxicities and is directly dependent on the 4,4-difluorocyclohexyl-piperidine moiety; procurement of this specific intermediate is essential to reproduce NMS-P118 or analogous PARP-1 selective candidates.
- [1] Papeo, G.; Posteri, H.; Borghi, D.; et al. Discovery of 2-[1-(4,4-Difluorocyclohexyl)piperidin-4-yl]-6-fluoro-3-oxo-2,3-dihydro-1H-isoindole-4-carboxamide (NMS-P118): A Potent, Orally Available, and Highly Selective PARP-1 Inhibitor for Cancer Therapy. J. Med. Chem. 2015, 58 (17), 6875–6898. View Source
